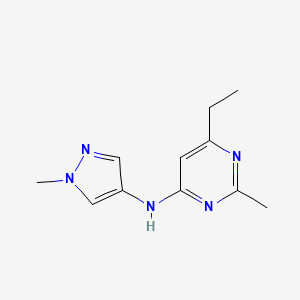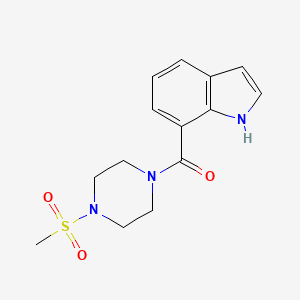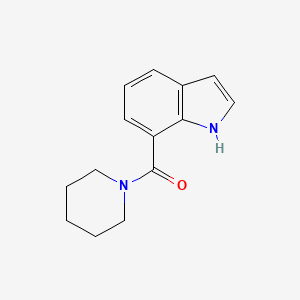![molecular formula C13H20N2S B7581568 2-(cyclohexen-1-yl)-N-[(4-methyl-1,3-thiazol-5-yl)methyl]ethanamine](/img/structure/B7581568.png)
2-(cyclohexen-1-yl)-N-[(4-methyl-1,3-thiazol-5-yl)methyl]ethanamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(cyclohexen-1-yl)-N-[(4-methyl-1,3-thiazol-5-yl)methyl]ethanamine, also known as THIP, is a compound that belongs to the class of GABAergic drugs. THIP is a selective agonist of the GABA-A receptor, which is a type of receptor that is responsible for the inhibitory effects of the neurotransmitter GABA in the central nervous system.
Wirkmechanismus
2-(cyclohexen-1-yl)-N-[(4-methyl-1,3-thiazol-5-yl)methyl]ethanamine acts as a selective agonist of the GABA-A receptor, which is a type of receptor that is responsible for the inhibitory effects of the neurotransmitter GABA in the central nervous system. 2-(cyclohexen-1-yl)-N-[(4-methyl-1,3-thiazol-5-yl)methyl]ethanamine binds to the GABA-A receptor and enhances the inhibitory effects of GABA, leading to a decrease in neuronal excitability and a reduction in the likelihood of seizures.
Biochemical and Physiological Effects:
2-(cyclohexen-1-yl)-N-[(4-methyl-1,3-thiazol-5-yl)methyl]ethanamine has been shown to have anticonvulsant, anxiolytic, and sedative effects in animal models. 2-(cyclohexen-1-yl)-N-[(4-methyl-1,3-thiazol-5-yl)methyl]ethanamine has also been shown to increase the duration of slow wave sleep and reduce the amount of time spent in REM sleep in rats.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of 2-(cyclohexen-1-yl)-N-[(4-methyl-1,3-thiazol-5-yl)methyl]ethanamine is its high selectivity for the GABA-A receptor, which makes it a useful tool for studying the role of GABAergic neurotransmission in various neurological disorders. However, 2-(cyclohexen-1-yl)-N-[(4-methyl-1,3-thiazol-5-yl)methyl]ethanamine has a short half-life and is rapidly metabolized in the body, which can make it difficult to achieve consistent and reliable results in lab experiments.
Zukünftige Richtungen
There are several potential future directions for research on 2-(cyclohexen-1-yl)-N-[(4-methyl-1,3-thiazol-5-yl)methyl]ethanamine. One area of interest is the development of novel analogs of 2-(cyclohexen-1-yl)-N-[(4-methyl-1,3-thiazol-5-yl)methyl]ethanamine with improved pharmacokinetic properties and greater selectivity for the GABA-A receptor. Another area of interest is the investigation of the potential therapeutic applications of 2-(cyclohexen-1-yl)-N-[(4-methyl-1,3-thiazol-5-yl)methyl]ethanamine in other neurological disorders, such as depression and schizophrenia. Additionally, further research is needed to better understand the mechanisms underlying the anticonvulsant and anxiolytic effects of 2-(cyclohexen-1-yl)-N-[(4-methyl-1,3-thiazol-5-yl)methyl]ethanamine, which could lead to the development of new treatments for these conditions.
Synthesemethoden
2-(cyclohexen-1-yl)-N-[(4-methyl-1,3-thiazol-5-yl)methyl]ethanamine can be synthesized through a multi-step process involving the reaction of cyclohexanone with ethyl acetoacetate, followed by the reaction of the resulting product with methylamine and thioacetic acid. The final step involves the reaction of the resulting product with 4-methyl-1,3-thiazol-5-ylmethylamine to yield 2-(cyclohexen-1-yl)-N-[(4-methyl-1,3-thiazol-5-yl)methyl]ethanamine.
Wissenschaftliche Forschungsanwendungen
2-(cyclohexen-1-yl)-N-[(4-methyl-1,3-thiazol-5-yl)methyl]ethanamine has been extensively studied for its potential therapeutic applications in various neurological disorders, including epilepsy, anxiety, and insomnia. 2-(cyclohexen-1-yl)-N-[(4-methyl-1,3-thiazol-5-yl)methyl]ethanamine has been shown to have anticonvulsant and anxiolytic effects in animal models, and it has been suggested that it may be a potential treatment for epilepsy and anxiety disorders.
Eigenschaften
IUPAC Name |
2-(cyclohexen-1-yl)-N-[(4-methyl-1,3-thiazol-5-yl)methyl]ethanamine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20N2S/c1-11-13(16-10-15-11)9-14-8-7-12-5-3-2-4-6-12/h5,10,14H,2-4,6-9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZHBBXNHCMPAXFB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC=N1)CNCCC2=CCCCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20N2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.38 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-[[(6-Ethyl-2-methylpyrimidin-4-yl)amino]methyl]cyclohexan-1-ol](/img/structure/B7581492.png)
![6-ethyl-2-methyl-N-[(5-methyl-1H-pyrazol-4-yl)methyl]pyrimidin-4-amine](/img/structure/B7581496.png)


![5-[(6-Ethyl-2-methylpyrimidin-4-yl)amino]-1-methylpiperidin-2-one](/img/structure/B7581518.png)

![2-[1-(1H-indole-7-carbonyl)pyrrolidin-2-yl]acetic acid](/img/structure/B7581539.png)


![4-[(Cyclohex-3-en-1-ylcarbamoylamino)methyl]benzoic acid](/img/structure/B7581553.png)

![4-(3-Propan-2-ylimidazo[4,5-b]pyridin-2-yl)-1,2,5-oxadiazol-3-amine](/img/structure/B7581566.png)
![1-[2-(Aminomethyl)-3-methylpiperidin-1-yl]-4,4,4-trifluorobutan-1-one](/img/structure/B7581567.png)